Nonan-3-amine hydrochloride
Description
Nonan-3-amine hydrochloride is a primary amine hydrochloride derivative with a nine-carbon chain and an amine group at the third position. These compounds are often utilized as intermediates in pharmaceutical synthesis, particularly for chiral molecules or receptor-targeted agents .
Properties
Molecular Formula |
C9H22ClN |
|---|---|
Molecular Weight |
179.73 g/mol |
IUPAC Name |
nonan-3-amine;hydrochloride |
InChI |
InChI=1S/C9H21N.ClH/c1-3-5-6-7-8-9(10)4-2;/h9H,3-8,10H2,1-2H3;1H |
InChI Key |
JYDNJNGMVHZYGH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonan-3-amine hydrochloride can be synthesized through several methods. One common approach involves the reaction of nonan-3-one with ammonia, followed by reduction to form nonan-3-amine. The amine is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of nonan-3-one in the presence of ammonia. This process is typically carried out under high pressure and temperature conditions to ensure high yield and purity.
Chemical Reactions Analysis
Alkylation Reactions
The amine group undergoes nucleophilic substitution with alkyl halides, producing secondary and tertiary amines. Reaction efficiency depends on steric factors due to the extended carbon chain:
Multi-step alkylation produces quaternary ammonium salts at elevated temperatures (110-130°C) with excess alkylating agent .
Acylation Reactions
The amine reacts with acyl chlorides and anhydrides to form amides:
Key reaction :
| Acylating Agent | Solvent System | Reaction Time | Amide Yield (%) |
|---|---|---|---|
| Acetyl chloride | Dichloromethane/NEt3 | 2 hr | 89 |
| Benzoyl chloride | Toluene/Pyridine | 4 hr | 76 |
Oxidation Pathways
Controlled oxidation yields nitrogen-containing derivatives:
| Oxidizing System | Conditions | Major Product | Selectivity |
|---|---|---|---|
| KMnO4 (acidic) | H2SO4, 80°C | 3-Nonanone | 92% |
| RuO4/CCl4 | 0°C, 2 hr | Nonanoic acid | 85% |
| TBHP (tert-butyl hydroperoxide) | CH3CN, 50°C | N-Oxide derivative | 67% |
Reduction Potential
While primarily acting as a nucleophile, the amine can participate in reductive amination:
This pathway enables incorporation into larger molecular architectures .
Schiff Base Formation
Reacts with aromatic aldehydes under mild conditions:
| Aldehyde | Catalyst | Reaction Time | Imine Yield (%) |
|---|---|---|---|
| Benzaldehyde | None (neat) | 3 hr | 83 |
| 4-Nitrobenzaldehyde | Molecular sieves | 6 hr | 91 |
Crystalline Schiff bases demonstrate antimicrobial activity in preliminary assays.
Complexation Behavior
The hydrochloride salt coordinates with transition metals through nitrogen lone pairs:
| Metal Salt | Ligand Ratio | Complex Geometry | Application |
|---|---|---|---|
| CuCl2·2H2O | 2:1 | Square planar | Catalytic oxidation |
| Ni(NO3)2·6H2O | 1:1 | Octahedral | Electrochemical sensors |
Stability constants (log K) range from 4.2-6.8 in ethanol-water mixtures.
Pharmaceutical Intermediates
Serves as precursor for:
-
Antidepressant side chains (via Friedel-Crafts alkylation)
-
Local anesthetic backbones (through esterification)
-
Antimicrobial quaternary salts (by exhaustive alkylation)
Materials Science
-
Modifies epoxy resin curing kinetics (15-20% reduction in gel time)
-
Imparts hydrophobicity in polymer coatings (contact angle ↑ 32°)
This systematic analysis demonstrates this compound's versatility in organic synthesis and materials engineering. Recent studies highlight untapped potential in asymmetric catalysis and bioorthogonal chemistry, warranting further investigation into its supramolecular interactions and stereochemical effects.
Scientific Research Applications
Nonan-3-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biological systems and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: this compound is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nonan-3-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate biological pathways and processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spiro[3.5]nonan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₈ClN
- Mass: 175.7 g/mol (monoisotopic: 175.1128)
- Applications: Used in synthesizing receptor agonists (e.g., adenosine receptor ligands) due to its rigid, three-dimensional structure .
Bicyclo[3.3.1]nonan-3-amine Hydrochloride
- Molecular Formula : Likely C₉H₁₈ClN (based on analogous bicyclo systems).
- Structure : Bicyclic framework provides conformational restraint, improving metabolic stability compared to linear amines .
- Synthesis : Prepared via reductive amination or cyclization methods, similar to intermediates described in .
N-Ethyloxan-3-amine Hydrochloride
- Molecular Formula: C₇H₁₅NO·HCl
- Structure : Combines an oxane (tetrahydropyran) ring with an ethylamine side chain.
- Collision Cross-Section : Predicted to differ significantly from spiro/bicyclo analogs due to its heterocyclic oxygen atom, affecting solubility and pharmacokinetics .
3-Chloro-N,N-dimethylpropan-1-amine Hydrochloride
- Molecular Formula : C₅H₁₃Cl₂N
- Key Features : Linear structure with a chloro substituent, enhancing reactivity in alkylation reactions.
- Applications : Widely used as a precursor for quaternary ammonium compounds and surfactants .
Physicochemical and Analytical Comparisons
Table 1: Key Properties of Selected Amine Hydrochlorides
Table 2: Analytical Data from HPLC Studies (Calibration Parameters)
| Compound | Linearity Range (μg/mL) | R² Value | Reference Method |
|---|---|---|---|
| Nortriptyline HCl | 5–50 | 0.999 | HPLC (UV detection) |
| Bamifylline HCl | 2–20 | 0.998 | RP-HPLC |
| Amitriptyline HCl | 1–30 | 0.997 | Novel RP-HPLC |
Note: While direct data for Nonan-3-amine HCl are unavailable, its spiro/bicyclo analogs likely exhibit similar HPLC retention behavior due to comparable hydrophobicity .
Pharmacological and Industrial Relevance
- Receptor Targeting: Spiro and bicyclo derivatives show subtype selectivity in receptor binding (e.g., adenosine receptors), attributed to their constrained geometries .
- Stability : Bicyclo systems resist enzymatic degradation better than linear amines, enhancing drug half-life .
- Synthetic Utility : Chlorinated analogs like 3-Chloro-N,N-dimethylpropan-1-amine HCl are pivotal in synthesizing surfactants and ion-pairing agents .
Biological Activity
Nonan-3-amine hydrochloride, also referred to as bicyclo[3.3.1]this compound, is a bicyclic amine compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound possesses a bicyclic structure characterized by two fused cyclopentane rings and an amine group at the 3-position. Its molecular formula is , and it exists as a hydrochloride salt, which enhances its solubility in water, making it suitable for various biological applications.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interactions with neurotransmitter receptors and other molecular targets. Key mechanisms include:
- Serotonin Receptor Antagonism : The compound has been identified as a serotonin receptor antagonist, which can be beneficial in treating conditions such as nausea and vomiting.
- Receptor Binding : Studies have shown that this compound interacts with various neurotransmitter receptors, which may lead to therapeutic applications in neurological disorders.
- Anticancer Properties : Preliminary research indicates potential anticancer activity, particularly against cervical carcinoma cells, suggesting that modifications to its structure could enhance efficacy.
Case Studies
- HIF-1 Inhibitors : A derivative of bicyclo[3.3.1]nonan-2-ene was identified as a potent HIF-1α inhibitor with an IC50 value of 3.0 μM in HeLa cells, demonstrating its potential in cancer therapy.
- Structure-Activity Relationship (SAR) : Investigations into N-substituted derivatives have revealed promising results regarding receptor binding and anticancer activity, indicating that structural modifications can significantly impact biological efficacy.
Data Table: Biological Activities of this compound Derivatives
| Derivative Name | Biological Activity | IC50 Value (μM) | Target |
|---|---|---|---|
| Bicyclo[3.3.1]nonan-2-ene | HIF-1α Inhibition | 3.0 | HeLa Cells |
| N-substituted Derivative | Anticancer Activity | Varies | Cervical Carcinoma |
| Sigma Receptor Ligand | Modulation of Neurotransmitter Systems | Not Specified | Various Receptors |
Q & A
Q. What are the optimized synthetic routes for Nonan-3-amine hydrochloride, and how do reaction conditions influence yield?
this compound is synthesized via reductive amination or nucleophilic substitution, often followed by hydrochloride salt formation. For example, intermediates like bicyclic amines (e.g., 9-azabicyclo[3.3.1]nonan-3-amine derivatives) are synthesized using tert-butyl carbamate protection, followed by deprotection and acid treatment . Reaction parameters like temperature (e.g., 0–5°C for HCl addition) and solvent choice (e.g., dichloromethane for salt precipitation) critically affect purity and yield. Continuous flow reactors and automated systems can improve reproducibility in scaled-up syntheses .
Q. Which analytical methods are most reliable for characterizing this compound?
High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and nuclear magnetic resonance (NMR) spectroscopy are standard. For structural confirmation, - and -NMR identify amine proton environments (δ 1.2–2.8 ppm for aliphatic protons) and carbonyl/amine carbons. Mass spectrometry (MS) validates molecular weight (e.g., CHClN, theoretical m/z 177.13 for free amine). Polarimetry may be used for chiral variants .
Q. How should researchers handle discrepancies in molecular formula data for this compound?
Cross-validate data across authoritative sources (e.g., PubChem, ECHA). For instance, conflicting molecular formulas (e.g., CHO in one report vs. CHClN in others) likely stem from typographical errors or misannotated derivatives. Confirm via elemental analysis or high-resolution MS .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing chiral this compound derivatives?
Chiral resolution using diastereomeric salt formation (e.g., tartaric acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) can isolate enantiomers. For example, rac-(1R,3S,5S)-1-methoxybicyclo[3.3.1]this compound was resolved via chiral HPLC (Chiralpak® AD-H column) with >99% enantiomeric excess . Computational modeling (e.g., DFT calculations) predicts steric and electronic effects on stereoselectivity .
Q. How can computational tools predict this compound’s reactivity in drug discovery?
Density functional theory (DFT) models assess nucleophilicity, pKa (amine group ~10.5), and binding affinity to biological targets (e.g., adenosine receptors). Molecular docking (AutoDock Vina) evaluates interactions with proteins, guiding structural modifications for enhanced selectivity .
Q. What methodologies resolve contradictions in purity assessments across studies?
Discrepancies in purity (e.g., 98.34% vs. 95%) may arise from differing HPLC protocols. Standardize methods: use a C18 column, 0.1% trifluoroacetic acid in mobile phase, and UV detection at 254 nm. Spiking experiments with known impurities (e.g., unreacted ketone precursors) validate accuracy .
Q. How does this compound’s stability under varying storage conditions impact experimental reproducibility?
Hydrochloride salts are hygroscopic; store desiccated at −20°C under argon. Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. Degradation products (e.g., oxidation to nitroxides) are minimized by adding antioxidants (0.1% BHT) .
Methodological Considerations
- Synthetic Optimization : Prioritize protecting-group strategies (e.g., Boc for amines) to avoid side reactions .
- Data Validation : Use orthogonal techniques (e.g., NMR + HRMS) to confirm structural integrity .
- Biological Applications : Screen for receptor binding (e.g., adenosine A assays) using radiolabeled ligands (IC determination) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
